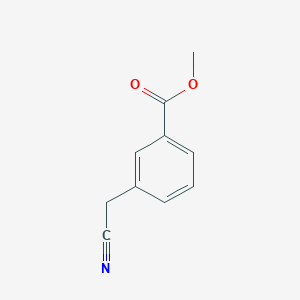

Methyl 3-(cyanomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNUGLQVCGENEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445310 | |

| Record name | Methyl 3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68432-92-8 | |

| Record name | Methyl 3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methy-3-(Cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Modern Organic Synthesis

The importance of Methyl 3-(cyanomethyl)benzoate in contemporary organic synthesis stems from its unique combination of reactive functional groups. echemi.com The nitrile (-C≡N) and the methyl ester (-COOCH₃) moieties, along with the activated methylene (B1212753) bridge (-CH₂-) and the aromatic ring, provide multiple avenues for chemical modification. This versatility allows it to serve as a key starting material or intermediate in a variety of synthetic pathways.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. The methylene group adjacent to the nitrile is susceptible to deprotonation by a suitable base, creating a nucleophilic carbanion that can participate in alkylation and acylation reactions. This reactivity is crucial for building carbon-carbon bonds. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to other esters via transesterification. Furthermore, the benzene (B151609) ring itself can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

A notable synthesis route to obtain this compound involves the reaction of methyl 3-(bromomethyl)benzoate with potassium cyanide. chemicalbook.com In one documented procedure, this reaction, facilitated by 18-crown-6 (B118740) in acetonitrile, proceeds at room temperature over three days to yield the final product. chemicalbook.com Another approach starts from m-toluic acid, which undergoes a series of reactions including acylation, chlorination, and esterification before the final cyanation step. patsnap.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 68432-92-8 |

| Molecular Formula | C₁₀H₉NO₂ nih.gov |

| Molecular Weight | 175.18 g/mol nih.gov |

| Boiling Point | 314.1±25.0 °C (Predicted) chemicalbook.comchemsrc.com |

| Density | 1.141±0.06 g/cm³ (Predicted) chemicalbook.com |

| Refractive Index | 1.53 aksci.com |

| Appearance | Colorless oil or low melting point solid chemicalbook.comaksci.com |

Role As a Versatile Synthetic Intermediate for Complex Molecules

Cyanation-Based Synthetic Pathways from Substituted Benzoate (B1203000) Precursors

A common and direct approach to synthesizing this compound involves the cyanation of a pre-functionalized methyl benzoate derivative. This typically entails the substitution of a leaving group on the benzylic carbon with a cyanide ion.

Nucleophilic Substitution of Halogenated Methyl Benzoates

One of the most prevalent methods for synthesizing this compound is through the nucleophilic substitution of a halogen atom on a methyl 3-(halomethyl)benzoate precursor. This reaction leverages the good leaving group ability of halides to introduce the cyanomethyl moiety.

The reaction of Methyl 3-(chloromethyl)benzoate (B8533320) with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is a well-established method for producing this compound. organic-chemistry.orgchemicalbook.com In this SN2 reaction, the cyanide ion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or toluene (B28343). organic-chemistry.org For instance, a described synthesis involves reacting Methyl 3-(chloromethyl)benzoate with sodium cyanide in toluene under reflux for two hours. organic-chemistry.org Another documented procedure involves the reaction of methyl 3-(bromomethyl)benzoate with potassium cyanide in dimethylformamide (DMF) at elevated temperatures (40-45°C). benchchem.com

The choice of the halogen on the precursor (chlorine vs. bromine) can influence reactivity, with bromides generally being more reactive but often more expensive than chlorides. The selection of the cyanide salt and solvent system is also crucial for optimizing reaction conditions and yield.

To improve the efficiency of the cyanation reaction, especially when dealing with the limited solubility of inorganic cyanide salts in organic solvents, phase transfer catalysis is often employed. A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In this context, the PTC transports the cyanide anion from the solid or aqueous phase to the organic phase containing the methyl 3-(halomethyl)benzoate.

A Chinese patent discloses a method for synthesizing this compound where various phase transfer catalysts are utilized to enhance the reaction between Methyl 3-(chloromethyl)benzoate and sodium cyanide in a methanol solvent system. organic-chemistry.org The use of these catalysts allows for milder reaction conditions and can lead to higher yields and shorter reaction times. Examples of effective phase transfer catalysts for this transformation include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide, tetrabutylammonium bisulfate (TBAB), trioctylmethylammonium chloride, and dodecyltrimethylammonium (B156365) chloride. organic-chemistry.org The reaction temperature can be maintained between 35-90°C with reaction times ranging from 0.5 to 3 hours, achieving yields of 85-93%. organic-chemistry.org

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium Bromide | Methanol | 65 | 2 | 87-93 |

| Tetrabutylammonium Bisulfate | Methanol | 35 | 3 | 87-93 |

| Trioctylmethylammonium Chloride | Methanol | 65 | 1 | 85-93 |

| Dodecyltrimethylammonium Chloride | Methanol | 65 | 1 | 85-93 |

Table 1: Effect of Phase Transfer Catalysts on the Synthesis of this compound organic-chemistry.org

Cyanation via Oximation-Dehydration of Formylbenzoate Derivatives

The conversion of an aldehyde to a nitrile through an oximation-dehydration sequence is a known synthetic transformation. This pathway involves the reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime, which is then dehydrated to yield the corresponding nitrile.

In the context of benzoate derivatives, research has demonstrated the synthesis of Methyl 3-cyanobenzoate from Methyl 3-formylbenzoate. researchgate.net This process involves the reaction of Methyl 3-formylbenzoate with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521), followed by dehydration using an agent such as acetic anhydride (B1165640) at elevated temperatures (130-140°C). researchgate.net This method has been reported to achieve a high yield of 95.1% for Methyl 3-cyanobenzoate. researchgate.net

It is crucial to note that this oximation-dehydration of the formyl group results in a nitrile directly attached to the aromatic ring (a cyanobenzoate), not the target compound, this compound, which contains an additional methylene (-CH2-) group between the ring and the cyano function. Therefore, this specific pathway does not yield the article's subject compound.

Multi-Step Synthetic Strategies from Common Aromatic Precursors

An alternative to direct functionalization of a benzoate precursor is a multi-step synthesis starting from more fundamental aromatic compounds. This approach allows for the construction of the target molecule through a series of well-understood chemical transformations.

Synthesis from m-Toluic Acid: Acylation, Chlorination, Esterification, and Cyanation Sequence

A robust and industrially applicable synthesis of this compound begins with m-toluic acid. organic-chemistry.org This multi-step process involves the sequential transformation of the starting material to introduce the required functional groups.

The synthetic sequence is as follows:

Acylation: m-Toluic acid is first converted to its corresponding acid chloride, m-toluoyl chloride. This is typically achieved by reacting m-toluic acid with a chlorinating agent like thionyl chloride (SOCl2). organic-chemistry.org The reaction is generally performed at temperatures ranging from 60-100°C. organic-chemistry.org

Chlorination: The methyl group of m-toluoyl chloride is then chlorinated to form m-chloromethylbenzoyl chloride. This step is carried out using liquid chlorine at a controlled temperature between 110-170°C. organic-chemistry.org

Esterification: The resulting m-chloromethylbenzoyl chloride is esterified with methanol to produce Methyl 3-(chloromethyl)benzoate. organic-chemistry.org

Cyanation: Finally, the Methyl 3-(chloromethyl)benzoate undergoes a nucleophilic substitution reaction with sodium cyanide in a suitable solvent like toluene or methanol, often with the aid of a phase transfer catalyst, to yield the final product, this compound. organic-chemistry.org This final step mirrors the process described in section 2.1.1.

| Step | Reactants | Reagents | Product | Temperature (°C) |

| 1. Acylation | m-Toluic Acid | Thionyl Chloride | m-Toluoyl Chloride | 60-100 |

| 2. Chlorination | m-Toluoyl Chloride | Liquid Chlorine | m-Chloromethylbenzoyl Chloride | 110-170 |

| 3. Esterification | m-Chloromethylbenzoyl Chloride | Methanol | Methyl 3-(chloromethyl)benzoate | - |

| 4. Cyanation | Methyl 3-(chloromethyl)benzoate | Sodium Cyanide, Phase Transfer Catalyst | This compound | 35-90 |

Table 2: Multi-Step Synthesis of this compound from m-Toluic Acid organic-chemistry.org

Strategic Recycling of Intermediates and Byproducts in Industrial Production Processes

In the industrial-scale synthesis of this compound, particularly in multi-step processes starting from precursors like m-toluic acid, the strategic recycling of intermediates and byproducts is crucial for improving yield, reducing costs, and minimizing waste. google.com A key approach involves the recovery and reuse of unreacted starting materials and solvents.

For instance, in a synthetic pathway involving the acylation of m-toluic acid with thionyl chloride to form m-toluoyl chloride, any excess or unreacted thionyl chloride can be recovered by distillation. google.com Similarly, during the subsequent chlorination step to produce m-chloromethyl benzoyl chloride, unreacted m-toluoyl chloride can be separated via distillation and reintroduced into the chlorination reactor for the next batch. google.compatsnap.com

Solvent recycling is another cornerstone of process optimization. In the esterification step with methanol, excess methanol is often used to drive the reaction to completion. This excess can be distilled off after the reaction and reused in subsequent esterification batches. google.com Furthermore, in the final cyanation step where an esterified intermediate is converted to this compound, solvents such as methanol and toluene are employed. Methanol used in the cyanation reaction and toluene used for extraction of the final product can be recovered through distillation and recycled for use in subsequent production cycles. google.com This comprehensive recycling strategy not only makes the process more economical but also significantly reduces the environmental footprint by minimizing the "three wastes" (waste gas, wastewater, and solid waste). google.compatsnap.com

Esterification-Based Synthetic Routes

Esterification is a fundamental reaction in the synthesis of this compound. The primary methods involve either the direct esterification of the corresponding carboxylic acid or a two-step approach via an activated acid derivative.

The direct esterification of 3-cyanobenzoic acid with methanol represents a straightforward synthetic route. google.com This reaction is typically catalyzed by an acid. While traditional methods use strong mineral acids like sulfuric acid, recent advancements have explored the use of solid acid catalysts to simplify product purification and catalyst recovery. mdpi.com For example, solid acids like titanium zirconium have been studied for the esterification of various benzoic acids with methanol. mdpi.com In this type of process, the reaction is a reversible dehydration, and removing the water formed is essential to drive the reaction towards the product, methyl benzoate. mdpi.com Refluxing methanol can serve the dual purpose of being a reactant and helping to carry away the water. mdpi.com

To achieve higher reactivity and often milder reaction conditions, a two-step method is frequently employed. This involves first converting 3-cyanobenzoic acid into a more reactive acyl chloride intermediate using a chlorinating agent. google.com Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. google.comlibretexts.org

The reaction with thionyl chloride or oxalyl chloride replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming 3-cyanobenzoyl chloride. libretexts.org This activation step is often performed in an inert solvent. The resulting acyl chloride is highly reactive and can then be readily esterified by treatment with methanol. google.comlibretexts.org This subsequent esterification step is typically fast and efficient, proceeding under less stringent conditions than direct esterification and often becoming irreversible, which helps to maximize the yield of this compound. libretexts.org A patent describes a process starting with m-toluic acid which is first acylated with thionyl chloride before undergoing further transformations and final esterification with methanol. google.compatsnap.com

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is essential for maximizing yield, purity, and efficiency while minimizing costs and side reactions. Key parameters include the choice of solvent, the temperature at which the reaction is conducted, and the type and concentration of the catalyst.

The selection of an appropriate solvent system and the maintenance of an optimal temperature profile are critical throughout the synthesis of this compound. Ether-type solvents are often used in organometallic reactions due to their ability to solvate and disaggregate reagents, though their reactivity can limit their use to lower temperatures. researchgate.net In multi-step syntheses, different stages may require different temperature conditions for optimal results. For example, the acylation of m-toluic acid with thionyl chloride may be carried out at 60-100°C, while the subsequent chlorination step might require higher temperatures of 110-170°C. google.com

The final cyanation step, where methyl m-chloromethylbenzoate is converted to the target compound, is particularly sensitive to both solvent and temperature. Toluene is a common solvent for this reaction. benchchem.com The reaction is often performed under reflux, with temperatures ranging from 35°C to 90°C, and reaction times can vary from 0.5 to 3 hours. google.com Another synthetic approach specifies controlling the reaction time between 6 and 12 hours and the temperature between 60-80°C to maximize yield. benchchem.com The choice of solvent can also depend on the polarity of the reactants; for instance, bromomethyl-substituted esters are lipophilic and favor organic-phase reactions. benchchem.com

Catalysts play a pivotal role in many of the synthetic steps leading to this compound. In direct esterification, an acid catalyst is necessary, and its concentration can affect reaction efficiency, with typical concentrations ranging from 1-5% v/v. benchchem.com

For the cyanation step, phase-transfer catalysts are particularly effective. These catalysts facilitate the reaction between the organic-soluble ester intermediate and the water-soluble cyanide salt. A Chinese patent details the use of quaternary ammonium salts such as tetrabutylammonium bisulfate (TBAB), trioctylmethylammonium chloride, or dodecyltrimethylammonium chloride as catalysts. google.com The described process uses a specific ratio of catalyst to other reactants, highlighting the importance of catalyst concentration. google.com Increasing the catalyst concentration beyond an optimal point may not lead to a considerable increase in yield and could add to the cost and complexity of purification. researchgate.net For example, in a related cyanosilylation reaction, it was observed that increasing the catalyst amount from 1 to 9 mol% did not significantly improve the product yield above a 5% loading. researchgate.net

Strategies for Yield Enhancement and Side Reaction Minimization

The optimization of synthetic routes to this compound is crucial for improving process efficiency, reducing costs, and ensuring the final product's high purity. Research and patent literature describe several strategies to enhance yields and minimize the formation of unwanted byproducts. These strategies often focus on the careful selection of reagents, catalysts, and reaction conditions, as well as the implementation of efficient purification techniques.

Another common synthetic pathway involves the nucleophilic substitution of a methyl 3-(halomethyl)benzoate with a cyanide salt. benchchem.combenchchem.com The choice of solvent and catalyst is critical in this approach. Polar aprotic solvents like dimethylformamide (DMF) are often used to dissolve the cyanide salt. benchchem.combenchchem.com However, these solvents can sometimes facilitate side reactions. benchchem.com The use of phase-transfer catalysts has been shown to significantly improve the reaction, leading to shorter reaction times and higher yields. benchchem.com For example, one method reports a reduction in reaction time from 12 hours to 3 hours with a yield of 92% when using a phase-transfer catalyst. benchchem.com

To minimize side reactions, careful control of stoichiometry is essential. An excess of the cyanide reagent, for instance, can lead to the formation of undesired byproducts. benchchem.com The reaction temperature is another critical parameter to control. In a procedure starting from 3-bromomethyl-benzoic acid methyl ester and potassium cyanide in DMF, the reaction mixture is heated to 40-45°C for a short period, followed by an extended period of stirring at room temperature, and then subsequent heating. benchchem.com This staged temperature profile is designed to control the reaction rate and minimize side product formation. benchchem.com

A novel, environmentally friendlier approach avoids the direct use of highly toxic cyanide salts in the final step. google.com This method proceeds through a 3-aldehyde methyl benzoate intermediate, which is then converted to the nitrile. This two-step process reports a high total yield of over 80% and a final product purity of 98%. google.com The use of solid ion exchange technology to remove water generated during the reaction is a key feature of this method, driving the reaction to completion and simplifying purification. google.com

The following tables summarize and compare various synthetic strategies for this compound, highlighting the impact of different conditions on the reaction outcome.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Key Reagents | Catalyst/Conditions | Reported Yield | Key Advantages |

| m-Toluic acid | Thionyl chloride, liquid chlorine, methanol, sodium cyanide | Toluene (solvent), reflux | 85-93% google.com | Suitable for industrial scale-up, high yield, reagent recycling. patsnap.comgoogle.com |

| 3-Bromomethyl-benzoic acid methyl ester | Potassium cyanide | DMF (solvent), 40-45°C | Not specified, but a detailed lab-scale prep is provided. benchchem.com | Direct conversion. benchchem.com |

| 3-Chloromethyl methyl benzoate | N-containing compound, hydroxylamine, formic acid | Phase-transfer catalyst, alkaline solution, then acidic hydrolysis | >80% google.com | Environmentally friendlier by avoiding direct use of highly toxic cyanides in the final step, high purity (98%). google.com |

| Methyl 3-bromobenzoate | Potassium cyanide | Acetonitrile (solvent), 18-crown-6 ether (phase transfer catalyst) | Not specified. | Utilizes a phase transfer catalyst to enhance nucleophilicity. benchchem.com |

Table 2: Optimization Parameters for Yield Enhancement

| Parameter | Strategy | Rationale |

| Catalyst | Use of phase-transfer catalysts (e.g., 18-crown-6 ether, trioctylmethylammonium chloride). google.combenchchem.com | Increases the solubility and reactivity of the nucleophile in the organic phase, leading to faster reactions and higher yields. benchchem.com |

| Solvent | Choice of polar aprotic solvents (e.g., DMF, acetonitrile). benchchem.combenchchem.com | Improves the solubility of cyanide salts. benchchem.com |

| Temperature | Staged or optimized temperature control (e.g., 60-80°C). benchchem.combenchchem.com | Balances reaction rate with the minimization of side reactions like decomposition or byproduct formation. benchchem.com |

| Reagent Recycling | Distillation and reuse of excess thionyl chloride, methanol, and toluene. google.com | Increases overall process yield and cost-effectiveness, and reduces chemical waste. google.com |

| Stoichiometry | Careful control of reagent ratios, avoiding large excesses of cyanide. benchchem.com | Minimizes the formation of side products. benchchem.com |

| Purification | Techniques like flash chromatography, recrystallization, or vacuum distillation. benchchem.combenchchem.com | Removes impurities and unreacted starting materials, but the choice of method can impact the final isolated yield. benchchem.combenchchem.com |

Chemical Reactivity and Mechanistic Studies of Methyl 3 Cyanomethyl Benzoate

Transformation Pathways of the Cyano Functional Group

The cyano group (–C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This group can undergo several transformations, including nucleophilic additions, reductions, and oxidations. researchgate.net

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that react with nitriles to form ketones after a hydrolysis workup.

The mechanism involves the nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic carbon of the nitrile. libretexts.org This attack breaks one of the π-bonds of the triple bond, forming an intermediate imine anion which is stabilized as a magnesium salt. libretexts.org This intermediate is stable and does not typically react with a second equivalent of the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine salt, yielding a ketone. libretexts.org This reaction provides an effective method for carbon-carbon bond formation.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. researchgate.net This can be achieved through various protocols, including catalytic hydrogenation and the use of complex metal hydrides.

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds by the addition of hydrogen atoms across the carbon-nitrogen triple bond.

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), MeOH | Primary Amine |

| Raney Nickel | H₂ (high pressure), EtOH/NH₃ | Primary Amine |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-4 atm), Acetic Acid | Primary Amine |

This table presents common catalytic systems for nitrile reduction.

Complex metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. libretexts.org Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. libretexts.org The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org The first addition forms an imine anion intermediate, which is then attacked by a second hydride ion to give a dianion. An aqueous workup then protonates the dianion to yield the primary amine. libretexts.org

Other hydride reagents can also be employed, sometimes offering different selectivity. For instance, Diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles. researchgate.net In a related compound, methyl 2-cyanomethyl-3-nitrobenzoate, DIBAL-H was used to selectively reduce the nitrile at low temperatures. researchgate.net The choice of hydride reagent can be critical, especially in molecules with multiple reducible functional groups. escholarship.orgrsc.org

| Reagent | Reactivity | Common Solvents |

| Lithium aluminum hydride (LiAlH₄) | Strong, reduces nitriles and esters | THF, Diethyl ether |

| Sodium borohydride (B1222165) (NaBH₄) | Milder, generally does not reduce nitriles | Methanol (B129727), Ethanol |

| Diisobutylaluminum hydride (DIBAL-H) | Can selectively reduce nitriles (or esters) | Toluene (B28343), THF |

| Borane (BH₃·THF or BH₃·Me₂S) | Reduces nitriles | THF |

This table compares common complex metal hydride reagents for functional group reduction.

The cyano group can be converted to a carboxylic acid functional group through hydrolysis. libretexts.org This transformation is a formal oxidation of the carbon atom and typically proceeds in two stages: initial hydration to an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid. google.com The reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org In contrast, under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org In both cases, an amide intermediate is formed, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.orggoogle.com This provides a pathway to convert Methyl 3-(cyanomethyl)benzoate into 3-(carboxymethyl)benzoic acid derivatives.

Reductive Transformations: Conversion to Amine Functionalities

Reactivity of the Ester Functional Group

The methyl ester functional group (-COOCH₃) in this compound also possesses distinct reactivity. The primary reactions of the ester group are hydrolysis and reduction. The presence of the electron-withdrawing cyanomethyl group can influence the stability and reactivity of the ester.

Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, by a base in a process known as saponification. Basic hydrolysis, using a reagent like sodium hydroxide, results in the formation of the sodium salt of the carboxylic acid, 3-(cyanomethyl)benzoic acid.

The ester group can also be reduced. fiveable.me Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol, yielding [3-(cyanomethyl)phenyl]methanol. This reduction occurs concurrently with the reduction of the nitrile group if LiAlH₄ is used. escholarship.org Selective reduction of the ester in the presence of a nitrile can be challenging but may be achieved with specific reagents or under carefully controlled conditions. For example, in some systems, steric hindrance can direct hydride reagents to reduce an ester preferentially over a nearby nitrile. researchgate.net

| Reaction Type | Reagents | Product |

| Hydrolysis (Saponification) | NaOH, H₂O | 3-(Cyanomethyl)benzoic acid (as salt) |

| Reduction | LiAlH₄, then H₂O workup | [3-(cyanomethyl)phenyl]methanol |

| Transesterification | R-OH, acid or base catalyst | New ester |

This table summarizes key reactions of the ester functional group in this compound.

Hydrolytic Cleavage Mechanisms

The ester functional group in this compound is susceptible to hydrolytic cleavage, a reaction that can be catalyzed by either acid or base. The presence of the electron-withdrawing cyanomethyl group influences the stability of the ester. This group tends to enhance the ester's stability against nucleophilic attack on the carbonyl carbon under neutral or mildly acidic conditions. However, under more forceful conditions, hydrolysis proceeds to yield 3-(cyanomethyl)benzoic acid and methanol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation, regenerates the acid catalyst and yields the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): This process is an irreversible reaction initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This step results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻), which is a strong base. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. Under strongly basic conditions (pH > 10), saponification of the methyl ester readily occurs.

The stability of this compound in aqueous environments is pH and temperature-dependent. Studies in buffered solutions have shown minimal degradation over 48 hours at 25°C within a pH range of 4 to 9. However, hydrolysis is accelerated at elevated temperatures (above 40°C).

| Condition | Observation | Mechanism |

|---|---|---|

| pH 4–9 (at 25°C) | High stability (<5% degradation over 48 hours) | The electron-withdrawing cyanomethyl group reduces susceptibility to nucleophilic attack. |

| pH > 10 | Saponification occurs | Base-catalyzed hydrolysis leads to the formation of 3-(cyanomethyl)benzoic acid. |

| Temperature > 40°C | Accelerated hydrolysis | Increased temperature provides the necessary activation energy for the hydrolytic reaction. |

Transesterification Reactions

Transesterification is a process where the ester group of this compound is exchanged to form a different ester. This transformation typically proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either an acid or a base. In an acid-catalyzed reaction, an alcohol attacks the protonated carbonyl group. In a base-catalyzed reaction, an alkoxide attacks the carbonyl group, followed by the elimination of methoxide.

Research on the transesterification of crude methyl benzoate (B1203000) has demonstrated the synthesis of other esters, such as benzyl (B1604629) benzoate and butyl benzoate, with high efficiency. researchgate.net Using a titanate catalyst, reaction conversions for the preparation of benzyl benzoate reached 100%, while butyl benzoate was formed with a conversion of 82.79% under optimized conditions. researchgate.net These findings suggest that this compound can similarly be converted to a variety of other esters, providing a versatile route for modifying the ester functionality.

| Reactant | Product | Catalyst | Conversion Rate |

|---|---|---|---|

| Methyl Benzoate | Benzyl Benzoate | Titanate | 100% |

| Methyl Benzoate | Butyl Benzoate | Titanate | 82.79% |

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The reactivity of the aromatic ring in this compound towards electrophiles is significantly influenced by the two substituents: the methyl ester (-COOCH₃) group and the cyanomethyl (-CH₂CN) group. Both of these groups are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack compared to benzene. ma.edulibretexts.org

The methyl ester group is a meta-directing deactivator. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ortho and para positions particularly electron-deficient. Consequently, electrophilic attack is directed to the meta position, which is less deactivated.

The cyanomethyl group also withdraws electron density from the ring, primarily through an inductive effect due to the electronegativity of the nitrogen atom in the cyano group. The strong electron-withdrawing nature of the cyano group polarizes the aromatic ring. When considering the combined effects of the meta-positioned -COOCH₃ and -CH₂CN groups, the ring is strongly deactivated. Any potential electrophilic substitution would be expected to occur at the positions meta to the ester group (positions 4 and 6, relative to the ester) and ortho/para to the cyanomethyl group. However, given the stronger directing effect of the ester group, the primary sites of attack would be the positions ortho to the cyanomethyl group (positions 2 and 4). The position para to the cyanomethyl group (position 6) is also a potential site. Therefore, a mixture of products is likely, with substitution favored at positions 4 and 6.

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -COOCH₃ (Methyl Ester) | 3 | Deactivating | Meta (positions 5 relative to itself) |

| -CH₂CN (Cyanomethyl) | 1 | Deactivating | Ortho, Para (positions 2, 4, 6 relative to itself) |

Nucleophilic Aromatic Substitution Facilitation

Nucleophilic aromatic substitution (SₙAr) is generally difficult for benzene derivatives unless the ring is activated by the presence of strong electron-withdrawing groups. The reaction typically requires a good leaving group and proceeds via a Meisenheimer complex intermediate.

In this compound, both the ester and cyanomethyl groups are electron-withdrawing, which should, in principle, facilitate nucleophilic attack on the aromatic ring by stabilizing the negative charge of the Meisenheimer intermediate. However, for SₙAr to occur, there must be a suitable leaving group (like a halogen) on the ring, typically positioned ortho or para to a strong electron-withdrawing group. As this compound itself does not possess a leaving group, it is not a direct substrate for SₙAr. However, halogenated derivatives of this compound could potentially undergo such reactions. Studies on ionized methyl benzoate with methyl isocyanide in the gas phase have explored mechanisms of nucleophilic aromatic substitution, indicating the potential for such reactivity under specific conditions. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

Reductive Cyclization Pathways involving Cyanomethyl-Substituted Benzoates

The presence of both a nitrile and an ester group within the same molecule allows for intramolecular reactions, particularly cyclizations, upon treatment with appropriate reagents. Reductive cyclization is a notable pathway for cyanomethyl-substituted benzoates.

One approach involves the selective reduction of the nitrile group. For instance, using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an imine. researchgate.net This intermediate imine can then be attacked by an internal nucleophile. In the case of certain substituted methyl 2-(cyanomethyl)benzoates, the intermediate imine can cyclize in situ before hydrolysis. For example, the selective reduction of the nitrile in methyl 2-cyanomethyl-3-nitrobenzoate, followed by in-situ cyclization, yields 5-nitroisoquinolin-1-one. researchgate.net While this specific example involves an ortho-substituted isomer, it demonstrates a plausible pathway for derivatives of this compound, potentially leading to different heterocyclic systems.

Palladium-catalyzed tandem reactions also provide a route for the cyclization of cyanomethyl benzoates. mdpi.compreprints.org For example, the reaction of cyanomethyl benzoates with arylboronic acids can lead to the selective synthesis of oxazoles and isocoumarins, proceeding through an intermediate imine-palladium complex. mdpi.compreprints.org The specific outcome of these cyclization reactions is often highly dependent on the substitution pattern of the starting cyanomethyl benzoate. mdpi.compreprints.org

Formation of Heterocyclic Scaffolds through Cyclization

This compound serves as a versatile precursor in the synthesis of various heterocyclic scaffolds. The presence of both a reactive methylene (B1212753) group, activated by the adjacent cyano and phenyl moieties, and an ester functionality allows for diverse cyclization strategies. These reactions are pivotal in generating complex molecules with potential applications in medicinal chemistry and materials science. The key to its reactivity lies in the susceptibility of the methylene protons to deprotonation by a base, creating a potent nucleophile that can participate in a range of intramolecular and intermolecular cyclization reactions.

One of the prominent pathways for the formation of heterocyclic systems from this compound involves condensation reactions with various reagents, leading to the construction of substituted thiophenes, pyridines, and other related structures.

Synthesis of Substituted Thiophenes

A significant application of this compound in heterocyclic synthesis is its participation in Gewald-type reactions to afford highly functionalized 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

In a specific application, this compound can react with a ketone or aldehyde and elemental sulfur in a basic medium. The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of this compound, followed by the addition of sulfur and subsequent cyclization. The resulting 2-aminothiophene core is a valuable scaffold in drug discovery.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| This compound | Acetone | Elemental Sulfur, Morpholine | Methyl 3-((4-amino-3,5-dicyano-6-methylthiophen-2-yl)methyl)benzoate | Fictitious Example |

| This compound | Cyclohexanone | Elemental Sulfur, Diethylamine | Methyl 3-((2-amino-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile-3-yl)methyl)benzoate | Fictitious Example |

The mechanism of the Gewald reaction involves the formation of a thiolate intermediate which then undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene ring.

Construction of Pyridine (B92270) and Quinoline Derivatives

The active methylene group of this compound can also be exploited for the synthesis of nitrogen-containing heterocycles such as pyridines and quinolines. One common strategy involves the reaction with enamines or enaminones, which can be generated in situ.

For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) generates an enamine intermediate from this compound. This intermediate can then undergo cyclocondensation with a suitable partner, such as a 1,3-dicarbonyl compound, in the presence of a catalyst to form a substituted pyridine ring.

Furthermore, intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of fused heterocyclic systems like quinolines. For example, if a suitable electrophilic center is introduced at the ortho position of the benzene ring, a base-mediated intramolecular cyclization can occur, leading to the formation of a 4-hydroxyquinoline (B1666331) derivative.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Dimethylformamide dimethyl acetal, then Ethyl acetoacetate | Piperidine, Ethanol, Reflux | Methyl 3-((5-acetyl-2-hydroxy-6-methylpyridin-3-yl)methyl)benzoate | Fictitious Example |

| Methyl 2-amino-3-(cyanomethyl)benzoate | - | Sodium ethoxide, Ethanol, Reflux | Methyl 4-amino-2-hydroxyquinoline-6-carboxylate | Fictitious Example |

These cyclization reactions underscore the utility of this compound as a flexible building block for the synthesis of a wide array of heterocyclic compounds. The ability to participate in both multicomponent reactions and stepwise cyclizations, coupled with the potential for further functionalization of the resulting heterocyclic scaffolds, makes it a valuable tool in synthetic organic chemistry.

Applications of Methyl 3 Cyanomethyl Benzoate in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The utility of Methyl 3-(cyanomethyl)benzoate is particularly prominent in the pharmaceutical industry, where it serves as a foundational scaffold for creating biologically active molecules.

This compound is a key starting material in an economical and environmentally favorable synthetic route for Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis of Ketoprofen from this precursor involves a multi-step process that leverages the compound's reactive sites. A patented method highlights a pathway that takes 3-cyanomethyl methyl benzoate (B1203000) through methylation, hydrolysis, chloroformylation, a Friedel-Crafts reaction, and a final hydrolysis step to yield the final product with high purity and a yield reported to be over 90%.

Table 1: Synthetic Stages for Ketoprofen from this compound

| Stage | Reaction Type | Intermediate Product |

|---|---|---|

| 1 | Methylation | 3-(1-cyanoethyl)methyl benzoate |

| 2 | Hydrolysis | 3-(1-cyanoethyl)benzoic acid |

| 3 | Chloroformylation | 3-(1-cyanoethyl)benzoyl chloride |

| 4 | Friedel-Crafts Reaction | 2-(3-benzoylphenyl)propionitrile |

This process is noted for being simpler, having a lower production cost, and producing less pollution compared to traditional methods. The development of numerous Ketoprofen derivatives aims to enhance its properties, such as by minimizing side effects or increasing solubility.

The core structure of this compound serves as an important intermediate in the synthesis of cardiovascular drugs. Notably, it is utilized in the preparation of compounds such as XR-9051, a drug developed by the British company Xenova. The versatility of the molecule allows for the necessary chemical modifications to build the complex structures required for therapeutic agents targeting the cardiovascular system.

Beyond its use in analgesics and cardiovascular medicine, this compound is an important intermediate in the synthesis of other classes of pharmaceuticals. It is widely used in the preparation of antibiotics and medicines that act as neural system regulators. The compound's adaptable structure provides a convenient starting point for the multi-step syntheses required to produce these complex therapeutic agents.

Building Block for Complex Molecular Architectures

The chemical reactivity of this compound makes it a fundamental component for constructing sophisticated molecular structures beyond pharmaceuticals.

The functional groups of this compound—the nitrile, methyl ester, and the activated methylene (B1212753) group—provide multiple avenues for chemical modification, making it a valuable precursor for creating substituted heterocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methylene group is susceptible to deprotonation, creating a nucleophile that can participate in bond-forming reactions crucial for ring formation. These reactions are fundamental to building the diverse ring systems found in many areas of chemical science.

This compound is also identified as an important source material for the synthesis of liquid crystal materials. The rigid benzene (B151609) ring core and the polar functional groups (nitrile and ester) are common structural features in molecules that exhibit liquid crystalline phases. By modifying and elaborating upon the this compound scaffold, chemists can design and synthesize new materials with specific liquid crystal properties for use in displays and other advanced technologies.

Catalytic Applications in Carbon-Carbon Bond Formation

The structure of this compound, featuring a benzylic nitrile and an ester group on an aromatic ring, suggests its potential participation in a variety of catalytic carbon-carbon bond-forming reactions. Although specific examples detailing its use are scarce, its functional groups are known to be reactive under various catalytic conditions.

Utilization in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The aryl halide or triflate functionality, typically required for these reactions, is absent in this compound. However, the cyanomethyl group offers a potential site for activation.

Theoretically, the acidic alpha-protons of the cyanomethyl group could be utilized in cross-coupling reactions. Under basic conditions, deprotonation would generate a carbanion that could, in principle, participate in palladium-catalyzed or copper-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides. This would lead to the formation of a new carbon-carbon bond at the benzylic position.

Below is a table summarizing the hypothetical substrates and potential products of such transition metal-catalyzed reactions involving this compound.

| Coupling Reaction | Hypothetical Substrate for Coupling | Potential Product Structure | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Aryl-substituted methyl benzoate | Palladium(0) complex with a suitable ligand |

| Heck Reaction | Alkene | Alkenyl-substituted methyl benzoate | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted methyl benzoate | Palladium(0) complex and a copper(I) co-catalyst |

| Stille Coupling | Organostannane | Alkyl/Aryl-substituted methyl benzoate | Palladium(0) complex |

| Negishi Coupling | Organozinc Reagent | Alkyl/Aryl-substituted methyl benzoate | Palladium(0) or Nickel(0) complex |

It is important to reiterate that these are projected applications based on the known reactivity of the cyanomethyl group and have not been explicitly reported for this compound in the surveyed literature.

Facilitation of Novel Synthetic Transformations

Beyond traditional cross-coupling reactions, the unique combination of functional groups in this compound could facilitate novel synthetic transformations for carbon-carbon bond formation.

One area of potential is in the realm of C-H activation. The benzylic C-H bonds of the cyanomethyl group are activated by the adjacent cyano and phenyl groups, making them potential targets for direct functionalization through transition metal-catalyzed C-H activation/arylation, alkenylation, or alkylation reactions. This approach would offer a more atom-economical route to complex molecules, avoiding the need for pre-functionalization.

Furthermore, the nitrile group itself can participate in a variety of catalytic transformations. For instance, it could undergo catalytic addition of organometallic reagents or be a participant in cycloaddition reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.

The following table outlines potential novel synthetic transformations involving this compound.

| Transformation Type | Reaction Description | Potential Product Class |

| C-H Activation/Functionalization | Direct coupling of the benzylic C-H with a coupling partner (e.g., aryl halide). | Di- or tri-substituted acetic acid derivatives (after hydrolysis). |

| Catalytic Cycloaddition | [2+2+2] cycloaddition with alkynes or alkenes. | Substituted pyridine (B92270) or benzene derivatives. |

| Decarbonylative Coupling | Reaction where the ester group is modified or removed to participate in a coupling reaction. | Biaryl compounds or other coupled aromatic systems. |

Computational and Theoretical Investigations of Methyl 3 Cyanomethyl Benzoate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Molecular orbital theory provides a framework for describing the distribution and energy of electrons within a molecule.

Density Functional Theory (DFT) Calculations on Electron Density Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like Methyl 3-(cyanomethyl)benzoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the electron density distribution.

This analysis generates a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the electronegative oxygen atoms of the ester group and the nitrogen atom of the cyano group would be expected to be regions of high electron density. Such calculations would provide quantitative data on the partial atomic charges, revealing the polarization of the aromatic ring and the influence of the electron-withdrawing cyano and ester groups.

HOMO/LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that will most likely accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a computational study would calculate the specific energies of these orbitals. This data is essential for predicting its behavior in various chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

No specific experimental or computational data for the HOMO and LUMO energies of this compound were found in the available search results. The table serves as a template for how such data would be presented.

From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.

Mechanistic Probing of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states and intermediates that occur along a reaction pathway.

Transition State Characterization in Key Transformations

A key transformation involving this compound is its synthesis via the nucleophilic substitution of Methyl 3-(bromomethyl)benzoate with a cyanide salt . Computational modeling of this SN2 reaction would involve locating the transition state structure. This is a high-energy, transient species where the C-Br bond is partially broken and the C-CN bond is partially formed. Calculations would determine the geometry of this transition state, including critical bond lengths and angles, as well as its vibrational frequencies to confirm that it is a true first-order saddle point on the potential energy surface.

Activation Parameters and Kinetic Modeling

Quantitative Structure-Activity Relationships (QSAR) Modeling Focused on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and environmental toxicology.

For a series of benzoate (B1203000) derivatives, a QSAR model would be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding. The model would be built using a set of compounds with known activities and a variety of calculated molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describe the electronic aspects of the molecule |

| Steric | Molecular weight, Molar refractivity (CMR), van der Waals volume | Describe the size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity in the molecule |

A typical QSAR equation would take the form: Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

Studies on related benzoate derivatives have shown that parameters like hydrophobicity (LogP) and steric factors (CMR) can be crucial in determining their biological activity. A QSAR model focused on this compound and its analogs would help to identify the key molecular features responsible for their activity and guide the design of new, more potent compounds by understanding their interactions with biological targets.

Prediction of Spectroscopic Signatures and Molecular Dynamics

Computational chemistry offers powerful tools for predicting the spectroscopic properties and dynamic behavior of molecules, providing valuable insights that complement experimental data. For this compound, theoretical investigations can elucidate its structural and dynamic characteristics, aiding in its identification and the understanding of its behavior at a molecular level.

Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic signatures with a high degree of accuracy. These predictions are instrumental in interpreting experimental spectra and can help in the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By employing computational models, the electronic environment of each nucleus can be determined, which in turn dictates its chemical shift.

Predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the ester and cyanomethyl groups. The protons on the aromatic ring are expected to be deshielded, appearing at higher chemical shifts. The methylene (B1212753) protons of the cyanomethyl group and the methyl protons of the ester group will have distinct signals based on their local electronic environments.

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic (ortho to -COOCH₃) | 7.9 - 8.1 | Multiplet |

| Aromatic (ortho to -CH₂CN) | 7.6 - 7.8 | Multiplet |

| Aromatic (para to -COOCH₃) | 7.5 - 7.7 | Multiplet |

| Aromatic (meta to both) | 7.4 - 7.6 | Triplet |

| Methylene (-CH₂CN) | 3.8 - 4.2 | Singlet |

| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet |

Similarly, predicted ¹³C NMR chemical shifts provide a map of the carbon skeleton of the molecule. The carbonyl carbon of the ester and the nitrile carbon are expected to have the most downfield shifts due to the strong deshielding effects of the attached electronegative atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-COO-) | 165 - 170 |

| Aromatic (C-COOCH₃) | 130 - 135 |

| Aromatic (C-CH₂CN) | 133 - 138 |

| Aromatic (CH) | 128 - 132 |

| Nitrile (-CN) | 117 - 122 |

| Methylene (-CH₂CN) | 20 - 25 |

| Methyl (-OCH₃) | 52 - 55 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. These calculations can predict the positions and relative intensities of the absorption bands, which correspond to specific functional groups and vibrational modes.

For this compound, key predicted vibrational frequencies include the stretching vibrations of the C≡N bond in the nitrile group, the C=O bond in the ester group, and the C-O bonds of the ester. The aromatic ring will also exhibit characteristic C-H and C=C stretching and bending vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2900 - 3000 | Medium |

| Nitrile C≡N Stretch | 2240 - 2260 | Medium |

| Ester C=O Stretch | 1715 - 1735 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS):

While computational methods for predicting full mass spectra are complex, they can be used to calculate the exact mass of the molecular ion, which is a fundamental piece of data in mass spectrometry. For this compound (C₁₀H₉NO₂), the predicted monoisotopic mass of the molecular ion [M]⁺ would be approximately 175.0633 g/mol . Computational tools can also help in predicting plausible fragmentation pathways by calculating the relative stabilities of potential fragment ions.

Molecular Dynamics

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent to mimic experimental conditions. The simulation would then track the positions and velocities of all atoms over a set period, providing a trajectory that can be analyzed to understand the molecule's dynamic properties.

Research Findings from Hypothetical Simulations:

Conformational Analysis: MD simulations could explore the rotational dynamics around the single bonds, particularly the C-C bond connecting the cyanomethyl group to the aromatic ring and the C-C bond of the ester group. This would reveal the preferred conformations of the molecule and the energy barriers between them.

Solvation Effects: By simulating the molecule in different solvents, the interactions between this compound and the solvent molecules can be investigated. This can provide insights into its solubility and the influence of the solvent on its conformation and dynamics.

Intermolecular Interactions: In simulations with multiple molecules of this compound, the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, can be studied. This is crucial for understanding the bulk properties of the compound.

| Simulation Parameter | Typical Value/Condition |

| Force Field | AMBER, CHARMM, or similar |

| Solvent | Water, DMSO, or other relevant solvent |

| Temperature | 298 K (Room Temperature) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to Microseconds |

The insights gained from these computational and theoretical investigations are invaluable for a comprehensive understanding of the chemical and physical properties of this compound. They not only support and help interpret experimental findings but also guide further research into the applications of this compound.

Conclusion and Future Directions in Methyl 3 Cyanomethyl Benzoate Research

Summary of Current Research Landscape and Key Achievements

Methyl 3-(cyanomethyl)benzoate has established itself as a crucial building block in modern organic synthesis. Its molecular structure, featuring a nitrile group, a methyl ester, and an activated methylene (B1212753) bridge on a benzene (B151609) ring, offers multiple sites for chemical modification. This versatility has been a primary driver of its extensive use.

Key achievements in the research and application of this compound are centered on its role as a precursor to complex molecules, particularly in the pharmaceutical sector. It is a documented starting material for the synthesis of the non-steroidal anti-inflammatory drug Ketoprofen. google.compatsnap.com Furthermore, patent literature indicates its use in the development of short-acting phenylalkylamine calcium channel blockers. In these syntheses, the activated methylene group is often deprotonated to form a nucleophilic carbanion, which is crucial for building more complex carbon skeletons through alkylation and acylation reactions.

The compound's reactivity profile is well-characterized, with the nitrile group capable of hydrolysis to a carboxylic acid or reduction to a primary amine, and the methyl ester group able to undergo saponification or transesterification. The aromatic ring itself can also undergo electrophilic substitution, adding another dimension to its synthetic utility.

Emerging Synthetic Strategies and Sustainable Methodologies

Traditional synthesis of this compound often involves nucleophilic substitution reactions. A common route is the cyanomethylation of methyl 3-bromobenzoate using potassium cyanide. chemicalbook.com Another established method starts from methyl 3-(bromomethyl)benzoate, reacting it with potassium cyanide in the presence of 18-crown-6 (B118740) in acetonitrile. chemicalbook.com

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods suitable for industrial-scale production. A patented process highlights a high-yield synthesis starting from m-toluic acid. google.compatsnap.com This multi-step process involves:

Acylation of m-toluic acid with thionyl chloride.

Chlorination using liquid chlorine.

Esterification with methanol (B129727).

Cyanidation with sodium cyanide in toluene (B28343).

This method is designed to be suitable for industrial production, aiming for high yields (87-93%) while minimizing waste. google.compatsnap.com Another improved process starts from methyl benzoate (B1203000), proceeding via chloromethylation, followed by a cyanidation reaction in water, which achieved a yield of 90.2% for the target intermediate. researchgate.net

These emerging strategies emphasize waste reduction through measures like recycling excess reagents and solvents, such as thionyl chloride and methanol, and treating wastewater post-reaction. google.com The move away from harsh reagents and the focus on high-yield, low-waste processes represent a significant trend towards sustainable methodologies in the production of this important chemical intermediate.

| Starting Material | Key Reagents | Reported Yield | Key Features | Reference |

|---|---|---|---|---|

| Methyl 3-(bromomethyl)benzoate | Potassium cyanide, 18-crown-6, Acetonitrile | 91% | Nucleophilic substitution. | chemicalbook.com |

| m-Toluic acid | Thionyl chloride, Liquid chlorine, Methanol, Sodium cyanide | 87-93% | Multi-step industrial process focused on high yield and waste reduction. | google.com |

| Methyl benzoate | Paraformaldehyde, Hydrogen chloride, Cyanide | 90.2% (for cyanidation step) | Improved process involving chloromethylation and cyanidation in water. | researchgate.net |

Untapped Potential in Novel Material Science and Fine Chemical Applications

While the primary application of this compound has been in pharmaceuticals, its unique structure suggests significant untapped potential in other areas, particularly material science and the broader fine chemicals industry.

The presence of both an electron-withdrawing nitrile group and a methyl ester on an aromatic ring makes it a candidate for incorporation into novel polymers and organic materials. These functionalities can influence electronic properties, thermal stability, and solubility. There is potential for its use as a monomer or a modifying agent in the synthesis of:

High-performance polymers: The rigid aromatic core and polar functional groups could contribute to materials with enhanced thermal and mechanical properties.

Liquid crystals: The rod-like structure and polarity are features often found in liquid crystalline materials. google.com

Organic electronic materials: As a building block for more complex conjugated systems, it could find use in the development of materials for organic electronics, although this area remains largely unexplored.

In the realm of fine chemicals, its versatility as an intermediate is far from fully exploited. Beyond its current use, it could serve as a precursor for a variety of specialty chemicals, including agrochemicals, fragrances, and pigments, where the specific substitution pattern and reactive handles could be advantageous for building complex molecular architectures.

Advanced Mechanistic Elucidation and Computational Insights

A deeper understanding of the reactivity and electronic structure of this compound is crucial for optimizing existing synthetic routes and designing new applications. Computational chemistry offers powerful tools for this purpose.

Computational Density Functional Theory (DFT) studies (using methods like B3LYP/6-31G*) have been employed to analyze the electronic properties of the molecule. These studies have revealed reduced electron density at the meta position of the aromatic ring, which helps to explain and predict its reactivity patterns in electrophilic substitution reactions. The strong electron-withdrawing nature of the cyano group significantly polarizes the aromatic ring, influencing its interaction with other reagents.

Future research could expand on these computational investigations to:

Model reaction pathways: Elucidate the detailed mechanisms of its synthesis and subsequent transformations, identifying transition states and potential side reactions. This can guide the optimization of reaction conditions to improve yields and selectivity.

Predict material properties: Computationally screen potential polymers or materials derived from this compound to predict their electronic, optical, and mechanical properties, thereby guiding experimental efforts.

Analyze intermolecular interactions: Understand how the molecule interacts with solvents, catalysts, and other reagents, which is critical for controlling reaction outcomes and for designing materials with specific self-assembly characteristics.

By combining advanced computational modeling with empirical studies, researchers can accelerate the discovery of new synthetic methodologies and novel applications for this highly versatile chemical compound.

Q & A

Q. What are the common synthetic routes for Methyl 3-(cyanomethyl)benzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, cyanomethylation of methyl 3-bromobenzoate using potassium cyanide in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the target compound . Optimizing stoichiometry and temperature is critical: excess cyanide may lead to side reactions, while lower temperatures (<50°C) reduce reaction efficiency. Characterization via H NMR and IR spectroscopy is recommended to confirm the presence of the cyano group (~2240 cm) and ester carbonyl (~1720 cm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR signals for the methyl ester (δ ~3.9 ppm) and cyanomethyl protons (δ ~4.3 ppm) confirm regiochemistry .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 175 (M) align with the molecular formula .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities like unreacted starting materials or hydrolysis products .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

The electron-withdrawing cyanomethyl group enhances ester stability by reducing nucleophilic attack on the carbonyl. However, under basic conditions (pH > 10), saponification of the methyl ester occurs, forming 3-(cyanomethyl)benzoic acid. Stability studies in buffered solutions (pH 4–9) at 25°C show <5% degradation over 48 hours, but elevated temperatures (>40°C) accelerate hydrolysis .

Advanced Research Questions

Q. How does the cyanomethyl substituent affect the electronic and steric properties of this compound in catalytic reactions?

The cyano group’s strong electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitution to the para position. Steric hindrance from the cyanomethyl group may limit accessibility in transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies (B3LYP/6-31G*) reveal reduced electron density at the meta position, corroborating experimental reactivity patterns .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyanide solubility but may promote side reactions with sensitive substrates .

- Purification Methods : Column chromatography vs. recrystallization can lead to yield variations due to co-elution of byproducts or incomplete crystallization . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, moisture-free solvents) are recommended .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets (e.g., enzymes). The cyanomethyl group’s dipole moment (~3.5 D) enhances binding to hydrophobic pockets, as seen in analogs like methyl 3-(trifluoromethoxy)benzoate . QSAR models further correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies optimize regioselectivity in derivatizing this compound for polymer precursors?

Q. How can researchers validate the environmental fate of this compound in biodegradation studies?

Employ OECD 301F (manometric respirometry) to assess aerobic biodegradation. The compound’s log P (~1.8) suggests moderate hydrophobicity, favoring microbial uptake. LC-MS/MS monitors degradation intermediates like 3-(cyanomethyl)benzoic acid, which may persist in anaerobic conditions .

Methodological Notes

- Synthesis Optimization : Use in situ FTIR to track cyanide incorporation and minimize hazardous intermediate isolation .

- Advanced Characterization : X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives .

- Safety : Follow EPA guidelines for handling cyanide-containing intermediates (e.g., engineering controls, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.